molecular formula C7H12O3 B1367224 2-(2-Hydroxycyclopentyl)acetic acid

2-(2-Hydroxycyclopentyl)acetic acid

Cat. No.: B1367224
M. Wt: 144.17 g/mol
InChI Key: WWGSGBFRODAXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxycyclopentyl)acetic acid (CAS: 1822576-63-5) is a cyclopentane-derived carboxylic acid characterized by a hydroxyl group at the 2-position of the cyclopentyl ring and an acetic acid side chain. Its molecular formula is C₇H₁₃NO₃ (molecular weight: 159.18 g/mol) when considering its amino-substituted variant, 2-Amino-2-(2-hydroxycyclopentyl)acetic acid . The hydroxyl group introduces hydrogen-bonding capacity, influencing solubility and reactivity. This compound is primarily used in research settings, particularly in biochemical studies involving enzyme interactions and structural analyses .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-(2-hydroxycyclopentyl)acetic acid

InChI

InChI=1S/C7H12O3/c8-6-3-1-2-5(6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)

InChI Key

WWGSGBFRODAXAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Hydroxycyclopentyl)acetic acid can be synthesized through several methods. One common approach involves the hydrolysis of 2-cyclopentyl-2-hydroxy-2-phenylacetic acid methyl ester using lithium hydroxide monohydrate in a mixture of tetrahydrofuran (THF) and water . Another method includes the cyanide ion displacement followed by hydrolysis, which is typically used for preparing carboxylic acids from alkyl halides .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxycyclopentyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of substituted cyclopentylacetic acid derivatives.

Scientific Research Applications

2-(2-Hydroxycyclopentyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxycyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in metabolic processes, influencing their activity and leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities but differ in functional groups, ring size, or substituents:

Compound Name CAS Number Molecular Formula Key Features
2-(2-Hydroxycyclopentyl)acetic acid 1822576-63-5 C₇H₁₃NO₃ Cyclopentyl ring with hydroxyl and acetic acid groups; amino substitution in some variants .
2-(2-Oxocyclopentyl)acetic acid 1460-38-4 C₇H₁₀O₃ Cyclopentyl ring with ketone (oxo) group instead of hydroxyl; lower molecular weight (142.15 g/mol). Increased reactivity for nucleophilic additions .
3-(2-Carboxypropan-2-yl)cyclopentanecarboxylic acid 473-35-8 C₁₀H₁₄O₄ Two carboxylic acid groups; bulkier structure with a dimethyl-substituted cyclopentane. Higher acidity due to dual -COOH groups .
2-Hydroxyphenylacetic acid 614-75-5 C₈H₈O₃ Aromatic phenyl ring with hydroxyl and acetic acid groups. Phenolic -OH (pKa ~4.5) enhances acidity compared to aliphatic -OH .
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid 99189-60-3 C₁₀H₁₇NO₃ Cyclohexyl ring (larger than cyclopentyl) with an amide group. Higher steric hindrance and potential for protein interaction studies .

Physical and Chemical Properties

  • Solubility: The hydroxyl group in this compound improves solubility in polar solvents (e.g., water, ethanol) compared to its oxo counterpart, which lacks H-bond donating capacity . Aromatic analogs like 2-hydroxyphenylacetic acid exhibit moderate solubility in organic solvents due to the hydrophobic phenyl ring .
  • Acidity: The aliphatic hydroxyl group in this compound has a pKa ~10–12, weaker than the phenolic -OH in 2-hydroxyphenylacetic acid (pKa ~4.5) . The dual -COOH groups in 3-(2-Carboxypropan-2-yl)cyclopentanecarboxylic acid result in significantly stronger acidity (pKa₁ ~3, pKa₂ ~5) .
  • Reactivity: The ketone in 2-(2-Oxocyclopentyl)acetic acid allows for reductions (e.g., to alcohols) or condensations, whereas the hydroxyl group in the target compound can undergo esterification or oxidation . The amino group in 2-Amino-2-(2-hydroxycyclopentyl)acetic acid enables salt formation and participation in peptide coupling reactions .

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